N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
This compound is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a piperidine-4-carboxamide group substituted with a thiophen-2-ylsulfonyl moiety.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c25-18(13-5-7-24(8-6-13)32(26,27)17-2-1-11-31-17)21-20-23-22-19(30-20)14-3-4-15-16(12-14)29-10-9-28-15/h1-4,11-13H,5-10H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRTVIVVIIAGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity through various studies and findings.
1. Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole moiety linked to a thiophenesulfonamide and a piperidine carboxamide. The molecular formula is represented as , with a molecular weight of approximately 392.46 g/mol.
2.1 Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer properties. They function by targeting various enzymes implicated in cancer cell proliferation:
- Telomerase Inhibition : The inhibition of telomerase activity is crucial for limiting cancer cell immortality.
- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors can induce differentiation and apoptosis in cancer cells.
- Thymidylate Synthase and Thymidine Phosphorylase : These enzymes are vital for DNA synthesis and repair, making them prime targets for anticancer drugs .
3.1 In Vitro Studies
In vitro assays have demonstrated that derivatives of oxadiazoles show a broad spectrum of biological activities including:
| Compound | Target Enzyme | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | GSK-3α | 0.5 | Moderate inhibition observed |
| N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine | Telomerase | 0.8 | Significant inhibition |
| N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl) | HDAC | 0.6 | High potency against HDAC |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
3.2 Case Studies
A recent study highlighted the effectiveness of oxadiazole derivatives in treating specific cancer types:
"The introduction of oxadiazole moieties has been shown to enhance the cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells" .
4. Conclusion
This compound exhibits promising biological activities primarily through its interactions with key enzymes involved in cancer progression. Further research into its pharmacological properties and mechanisms could pave the way for new therapeutic strategies in oncology.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The specific compound under discussion has been explored for its ability to inhibit cancer cell proliferation through various mechanisms:
- Telomerase Inhibition : Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit telomerase activity in gastric cancer cell lines. For instance, compounds with similar structures showed IC₅₀ values around 2.3 µM against the SGC-7901 cell line .
- Antiproliferative Effects : A novel series of 1,3,4-oxadiazole derivatives were synthesized and screened for their antiproliferative activities against the NCI-58 human cancer cell lines. One compound demonstrated over 90% inhibition in several cancer types, including breast and leukemia cancers .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interact with specific molecular targets involved in cancer progression. For instance, some studies suggest that these compounds can disrupt key signaling pathways or induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring and the piperidine moiety can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Generally enhance activity against certain cancers |
| Sulfonamide groups | Increase solubility and bioavailability |
| Aromatic rings | Contribute to binding affinity with target proteins |
Case Study 1: Telomerase Inhibition
In a study by Zheng et al., a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their telomerase inhibitory activity against gastric cancer cell lines. The lead compound exhibited significant inhibitory effects with an IC₅₀ value comparable to established chemotherapeutics .
Case Study 2: Broad-Spectrum Antiproliferative Activity
El-Din et al. synthesized a new series of oxadiazole derivatives with sulfonamide moieties and tested them against a panel of NCI human cancer cell lines. One compound showed high potency across multiple cancer types, suggesting its potential as a broad-spectrum anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydrobenzo[b][1,4]dioxin Moieties
Compound 7 from Tinospora sinensis [(E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide] shares the dihydrobenzodioxin scaffold but differs in its acrylamide side chain and phenolic substituents. Key comparisons:
Key Insight : The oxadiazole core in the target compound may enhance metabolic stability compared to the acrylamide in Compound 7, while the thiophen-2-ylsulfonyl group could improve blood-brain barrier penetration for neurological targets.
Piperidine-4-Carboxamide Derivatives
Piperidine carboxamides are common in kinase inhibitors and GPCR modulators. For example, 5(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () shares a carboxamide group but lacks the dihydrobenzodioxin and sulfonyl moieties.
Key Insight : The target compound’s heterocyclic diversity may offer broader target selectivity but poses synthetic challenges compared to simpler pharmacopeial analogs.
Sulfonamide-Containing Compounds
Sulfonamides like the thiophen-2-ylsulfonyl group in the target compound are prevalent in COX-2 inhibitors (e.g., Celecoxib). However, the thiophene ring distinguishes it from aryl sulfonamides.
Key Insight : The thiophene sulfonyl group may reduce off-target interactions compared to benzene-based sulfonamides, but target validation is required.
Research Findings and Data Gaps
- Anti-inflammatory Potential: Compound 7’s anti-neuroinflammatory activity (IC50 ~10 µM) suggests the target compound’s dihydrobenzodioxin-oxadiazole hybrid could be optimized for enhanced potency .
- Computational Predictions : Multiwfn-based analyses indicate the target compound’s electron-deficient oxadiazole core may facilitate π-π stacking with aromatic residues in enzyme active sites .
- Synthetic Challenges : The combination of oxadiazole, sulfonyl, and piperidine groups necessitates advanced coupling strategies (e.g., Huisgen cyclization), unlike natural analogs isolated via chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
